molecular formula C14H20O7 B1613129 4-Methoxybenzyl beta-D-glucopyranoside CAS No. 81381-72-8

4-Methoxybenzyl beta-D-glucopyranoside

Cat. No.: B1613129
CAS No.: 81381-72-8
M. Wt: 300.30 g/mol
InChI Key: GRBSGJQPRONUPW-UHFFFAOYSA-N
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Description

4-Methoxybenzyl beta-D-glucopyranoside is a glycoside compound that consists of a 4-methoxybenzyl group attached to a beta-D-glucopyranoside moiety This compound is known for its various biological activities and is commonly found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzyl beta-D-glucopyranoside typically involves glycosylation reactions. One common method is the use of acetylated glycosyl bromides and aromatic moieties with mild glycosylation promoters. For example, the aglycones, such as p-O-acetylated arylalkyl alcohols, can be prepared by the reduction of the corresponding acetylated aldehydes or acids. Various stereoselective 1,2-trans-O-glycosylation methods have been studied, including the use of DDQ–iodine or ZnO–ZnCl2 catalyst combinations .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved using environmentally friendly methods. For instance, the use of 1,2,3,4,6-penta-O-acetyl-beta-D-gluco- and galactopyranoses as sugar donors and H-beta zeolite as the catalyst has been reported . This method offers moderate yields and is considered attractive due to its cost-effectiveness and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzyl beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and catalysts such as Lewis acids.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, acids, and substituted benzyl glucopyranosides.

Scientific Research Applications

4-Methoxybenzyl beta-D-glucopyranoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxybenzyl beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxybenzyl beta-D-glucopyranoside is unique due to its specific methoxybenzyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

81381-72-8

Molecular Formula

C14H20O7

Molecular Weight

300.30 g/mol

IUPAC Name

2-(hydroxymethyl)-6-[(4-methoxyphenyl)methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C14H20O7/c1-19-9-4-2-8(3-5-9)7-20-14-13(18)12(17)11(16)10(6-15)21-14/h2-5,10-18H,6-7H2,1H3

InChI Key

GRBSGJQPRONUPW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O

melting_point

137 - 138 °C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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